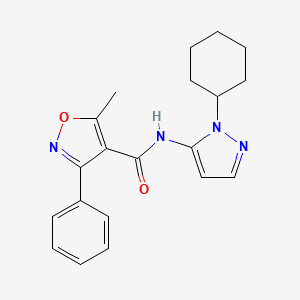![molecular formula C11H21NO3 B6619665 rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans CAS No. 1807941-92-9](/img/structure/B6619665.png)
rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans” is a chemical compound with the CAS Number: 1807941-92-9 . It has a molecular weight of 215.29 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl ((1R,2R)-2-methoxycyclopentyl)carbamate . The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-6-5-7-9(8)14-4/h8-9H,5-7H2,1-4H3,(H,12,13)/t8-,9-/m1/s1 . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the web search results.科学研究应用
RMC is used in a variety of scientific research applications. It is commonly used in organic chemistry as a reagent for the synthesis of other compounds. RMC is also used in biochemistry, as it has been shown to be a useful tool for studying enzyme-catalyzed reactions. Additionally, RMC has been used in the study of protein-protein interactions, as it can be used to modify proteins and study their interactions with other proteins. Furthermore, RMC has been used in the study of cell signaling pathways, as it has been used to modify proteins involved in the pathways and study their effects on the cell.
作用机制
RMC works by forming a covalent bond with the target molecule or protein. This reaction occurs when the electron-rich nucleophile reacts with the electron-poor electrophile. The reaction results in the formation of a covalent bond between the nucleophile and the electrophile, resulting in the formation of the desired product. The covalent bond formed between the two molecules is stable, and it is this stability that allows RMC to be used in various scientific applications.
Biochemical and Physiological Effects
RMC has been shown to have various biochemical and physiological effects. In biochemistry, RMC has been used to modify proteins and study their interactions with other proteins. Additionally, RMC has been used in the study of cell signaling pathways, as it has been used to modify proteins involved in the pathways and study their effects on the cell. In terms of physiological effects, RMC has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various effects on the body, such as increased alertness and focus.
实验室实验的优点和局限性
RMC has several advantages for laboratory experiments. It is a relatively inexpensive reagent, which makes it a cost-effective option for laboratory experiments. Additionally, RMC is relatively stable and has a low boiling point, which makes it easy to store and handle. Furthermore, RMC is soluble in most organic solvents, which makes it easy to use in laboratory experiments.
However, there are some limitations to using RMC in laboratory experiments. RMC is a relatively toxic compound, and it must be handled with care to avoid potential health hazards. Additionally, RMC is a relatively volatile compound, and it must be stored in a cool, dry place in order to prevent it from evaporating. Lastly, RMC is a relatively reactive compound, and it must be handled with caution in order to avoid potential unwanted reactions.
未来方向
RMC has a wide range of potential applications and future directions. One potential application is in the field of drug discovery, as RMC has been shown to be a potent inhibitor of the enzyme acetylcholinesterase. Additionally, RMC could be used in the study of protein-protein interactions, as it can be used to modify proteins and study their interactions with other proteins. Furthermore, RMC could be used in the study of cell signaling pathways, as it has been used to modify proteins involved in the pathways and study their effects on the cell. Lastly, RMC could be used in the development of new synthetic compounds, as it can be used as a reagent for the synthesis of other compounds.
合成方法
RMC is synthesized through a process known as alkylation. This process involves the reaction of a nucleophile (an electron-rich species) with an electrophile (an electron-poor species). The alkylation reaction of RMC involves the reaction of an alkyl halide with an amine. The reaction is catalyzed by a base, such as sodium hydroxide, which helps to neutralize the reaction and allows the alkyl halide and amine to react. The reaction is typically carried out in a solvent, such as methanol or acetone, to facilitate the reaction. The reaction produces a tert-butyl carbamate, which is then further reacted with a cyclopentyl group to form RMC.
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
属性
IUPAC Name |
tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-6-5-7-9(8)14-4/h8-9H,5-7H2,1-4H3,(H,12,13)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWZFGGEWSOVHW-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)

![(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B6619595.png)
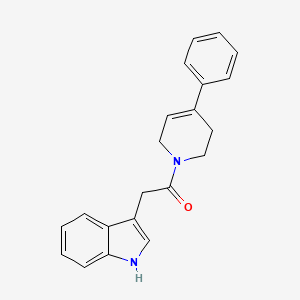

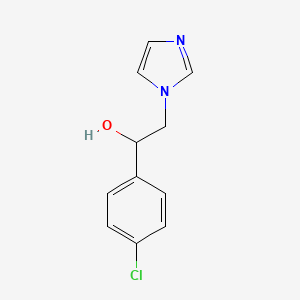

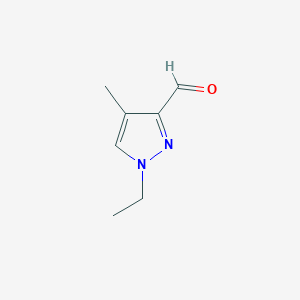
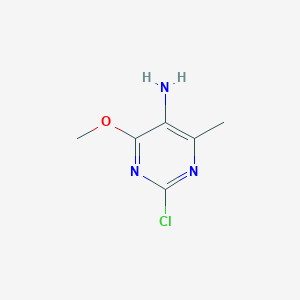
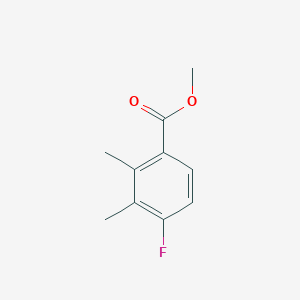
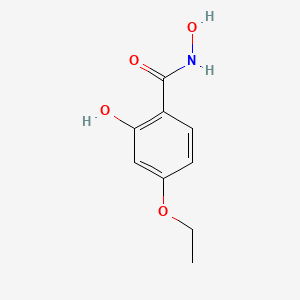
![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)
